1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole
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Overview
Description
1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole is a chemical compound that belongs to the class of benzenesulfonyl derivatives It is characterized by the presence of a bromine atom, a methoxy group, and an isopropyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-isopropyl-1H-imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or a thiol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used, often in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, or amino derivatives.
Oxidation Reactions: Products include hydroxyl or carbonyl derivatives.
Reduction Reactions: Products include sulfide or thiol derivatives.
Scientific Research Applications
1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzenesulfonyl chloride
- 2-Isopropyl-1H-imidazole
- 5-Bromo-2-methoxyphenyl derivatives
Uniqueness
1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom and the methoxy group allows for selective modifications, while the sulfonyl and imidazole groups provide sites for interaction with biological targets.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3S/c1-9(2)13-15-6-7-16(13)20(17,18)12-8-10(14)4-5-11(12)19-3/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHUGGMFTZYSII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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